1-(5-Bromo-6-methoxypyridin-2-yl)piperazine dihydrochloride is a chemical compound classified as a piperazine derivative. It features a bromine atom at the 5-position and a methoxy group at the 6-position of the pyridine ring, which is linked to a piperazine moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmacological agents.
The compound can be sourced from various chemical suppliers, and detailed information regarding its synthesis and properties can be found in scientific literature and databases such as PubChem and BenchChem.
This compound belongs to the broader category of heterocyclic compounds, specifically piperazines, which are known for their diverse biological activities. Piperazine derivatives have been extensively studied for their roles in pharmaceuticals, including anti-depressants, anti-anxiety medications, and anti-psychotics.
The synthesis of 1-(5-Bromo-6-methoxypyridin-2-yl)piperazine dihydrochloride typically involves several key methods:
Cyclization of 1,2-Diamine Derivatives: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts to form protected piperazines.
Palladium-Catalyzed Cyclization: A palladium catalyst facilitates the cyclization of alkenes, leading to the formation of piperazine derivatives.
Visible-Light-Promoted Decarboxylative Annulation: This innovative method uses visible light to promote the annulation of glycine-based diamines with various aldehydes, enhancing reaction efficiency and yield.
These methods can be optimized for industrial production to achieve higher yields and purity levels.
The molecular structure of 1-(5-Bromo-6-methoxypyridin-2-yl)piperazine dihydrochloride can be represented by its molecular formula and a molecular weight of 345.06 g/mol. The IUPAC name for this compound is 1-(5-bromo-6-methoxypyridin-2-yl)piperazine; dihydrochloride.
Property | Data |
---|---|
Molecular Formula | C10H16BrCl2N3O |
Molecular Weight | 345.06 g/mol |
IUPAC Name | 1-(5-bromo-6-methoxypyridin-2-yl)piperazine; dihydrochloride |
InChI | InChI=1S/C10H14BrN3O.2ClH/c1-15-10-8(11)2-3-9(13-10)14-6-4-12-5-7-14;;/h2-3,12H,4-7H2,1H3;2*1H |
InChI Key | RVVOSHFJXHDLCH-UHFFFAOYSA-N |
Canonical SMILES | COC1=C(C=CC(=N1)N2CCNCC2)Br.Cl.Cl |
1-(5-Bromo-6-methoxypyridin-2-yl)piperazine dihydrochloride can undergo several chemical reactions:
Substitution Reactions: The bromine atom at the 5-position can be substituted with various functional groups using suitable reagents under controlled conditions.
Oxidation and Reduction Reactions: The methoxy group at the 6-position may undergo oxidation to yield corresponding aldehydes or carboxylic acids.
Cyclization Reactions: The piperazine moiety can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include palladium catalysts and sulfonium salts.
The compound exhibits typical characteristics associated with piperazine derivatives, including solubility in polar solvents due to its ionic nature from the dihydrochloride form.
Key chemical properties include:
Relevant data on solubility and melting points are essential for practical applications but were not detailed in the available literature.
1-(5-Bromo-6-methoxypyridin-2-yl)piperazine dihydrochloride has potential applications in:
This compound exemplifies the ongoing research into piperazine derivatives that hold promise for addressing various health challenges through innovative medicinal chemistry approaches.
Piperazine stands as a cornerstone heterocycle in medicinal chemistry, with its six-membered ring containing two opposing nitrogen atoms enabling unparalleled structural and pharmacological versatility. This moiety features prominently in diverse therapeutic agents due to its favorable physicochemical properties, including enhanced aqueous solubility, improved bioavailability, and optimal pharmacokinetic profiles. The piperazine ring provides a substantial polar surface area that facilitates hydrogen bonding with biological targets while maintaining sufficient lipophilicity for membrane permeability [7] [8]. Approximately 65% of organic chemistry literature involves heterocyclic compounds, with piperazine derivatives constituting a significant proportion of FDA-approved small-molecule drugs [4]. Their synthetic adaptability allows for extensive structural modifications, enabling medicinal chemists to fine-tune target affinity, selectivity, and metabolic stability. Piperazine-containing drugs span multiple therapeutic categories, including antipsychotics (e.g., aripiprazole), antidepressants (e.g., vortioxetine), antivirals, and anticancer agents (e.g., CDK4/6 inhibitors palbociclib and ribociclib), collectively validating piperazine as an indispensable scaffold in rational drug design [7] [8].
Property | Value/Characteristics | Pharmacological Impact |
---|---|---|
pKa (Aliphatic nitrogens) | ~7.1 and ~9.5 (for unsubstituted) | Tunable basicity for salt formation |
PSA (Ų) | ~12.5 per nitrogen atom | Enhanced solubility & bioavailability |
Conformational flexibility | Moderate (Chair-boat interconversion) | Adaptability to target binding pockets |
Hydrogen bonding capacity | 2 H-bond donors + 2 H-bond acceptors | Improved target engagement & specificity |
The strategic integration of brominated pyridine with piperazine creates pharmacologically privileged architectures exhibiting enhanced biological activities. The 5-bromo-6-methoxypyridine unit serves as a sterically constrained and electron-deficient aromatic system that directs regioselective substitution at the C2 position, where piperazine attachment typically occurs via nucleophilic aromatic substitution (SNAr) [1] [3]. The bromine atom at C5 serves dual purposes: (1) as an orthogonal handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Heck), and (2) as a lipophilic moiety influencing target binding through van der Waals interactions and halogen bonding [1] [9]. Concurrently, the methoxy group at C6 provides electron-donating character that modulates the electron density of the pyridine ring, potentially influencing π-stacking interactions and metabolic stability [3]. Molecular hybridization studies demonstrate that pyridine-piperazine hybrids exhibit superior urease inhibition (IC50 values ~2.0–3.9 µM), outperforming standard inhibitors like thiourea (IC50 23.2 µM) [3]. Computational analyses further validate that these hybrids develop favorable binding interactions with enzymatic active sites, with docking scores (-8.0 to -8.1 kcal/mol) significantly exceeding those of conventional inhibitors (-2.8 kcal/mol) [3] [9].
1-(5-Bromo-6-methoxypyridin-2-yl)piperazine dihydrochloride (CAS# 2007916-94-9) emerged as a critical synthetic intermediate following advances in heterocyclic chemistry during the late 20th and early 21st centuries. Its development parallels innovations in two key areas: (1) nucleophilic aromatic substitution methodologies for electron-deficient heterocycles, and (2) salt formation techniques to improve handling properties of nitrogen-rich compounds [1] [8]. The dihydrochloride salt form was strategically developed to address the inherent solubility challenges of freebase piperazine derivatives, enabling aqueous handling during pharmaceutical manufacturing [1] . Historically, its synthesis evolved from classical SNAr approaches—where 5-bromo-2-chloro-6-methoxypyridine reacts with unprotected piperazine—to sophisticated catalytic methods employing Buchwald-Hartwig amination or transition metal-free methodologies using strong bases like LiHMDS [3] [8]. This compound exemplifies the broader trend in medicinal chemistry where complex heterocyclic hybrids transition from mere curiosities to essential building blocks for drug development. Its structural complexity integrates three pharmacologically significant elements: the piperazine pharmacophore, a regioselectively brominated pyridine ring, and a strategically positioned methoxy group, collectively representing modern approaches to privileged scaffold design [1] [4] [8].
Synthetic Era | Methodology | Reaction Conditions | Limitations |
---|---|---|---|
Classical (1980s-2000s) | Nucleophilic Aromatic Substitution | Piperazine excess, reflux, 12-48h | Low regioselectivity, dimerization |
Transition Metal (2000s) | Pd-catalyzed Amination | Pd2(dba)3/XPhos, NaOtBu, 80-100°C | Catalyst cost & metal removal issues |
Modern (2010s-present) | Metal-free SNAr with LiHMDS | -78°C to RT, anhydrous solvents | Moisture sensitivity, cryogenic needs |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7